molecular formula C18H21FN2O3S2 B2858944 4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 941907-24-0

4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide

Cat. No. B2858944
CAS RN: 941907-24-0
M. Wt: 396.5
InChI Key: LLKIEZNRVUQTAK-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H21FN2O3S2 and its molecular weight is 396.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Compounds containing sulfonamide and thiazole moieties are synthesized through various chemical reactions, demonstrating the versatility of these functional groups in organic synthesis. For example, sulfonamides incorporating a thiazole moiety have been synthesized and evaluated for their anticonvulsant activities, showing that specific derivatives exhibit significant effects (A. A. Farag et al., 2012)[https://consensus.app/papers/synthesis-some-azoles-incorporating-sulfonamide-moiety-farag/280aa5e8540551fba742232c1ceb49b0/?utm_source=chatgpt]. Similarly, novel cyclic sulfonamides have been synthesized via intramolecular Diels-Alder reactions, highlighting the synthetic utility of sulfonamide groups in constructing complex molecules (I. Greig et al., 2001)[https://consensus.app/papers/synthesis-sulfonamides-dielsalder-reactions-greig/6e64c2ccb2f65a82a9fea4340f85f747/?utm_source=chatgpt].

Biological Activities

Sulfonamide and thiazole derivatives exhibit a wide range of biological activities. For instance, certain sulfonamide derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight, indicating potential applications in agricultural research (Li Shi et al., 2015)[https://consensus.app/papers/activity-mechanism-action-sulfone-derivatives-shi/3c8d0798eb6f5643af14a0de316e8897/?utm_source=chatgpt]. Furthermore, the synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives and their evaluation for antimicrobial activity against various bacterial strains underscore the antimicrobial potential of thiazole-based compounds (J. Raval et al., 2012)[https://consensus.app/papers/convenient-rapid-microwaveassisted-synthesis-raval/b77b62b68dc351dab3deb2875a6679ff/?utm_source=chatgpt].

Photophysical Properties

Studies on the photophysical properties of sulfur-containing thiazole derivatives, such as the investigation into substituent- and aggregation-related dual fluorescence effects, provide insights into the application of these compounds in the development of fluorescence probes for biological and material sciences (Iwona Budziak et al., 2019)[https://consensus.app/papers/spectroscopic-investigation-substituent-budziak/39ec90a1daff5a2cbb83d2ccd3919291/?utm_source=chatgpt].

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S2/c1-12-4-9-15-16(11-12)25-18(20-15)21-17(22)3-2-10-26(23,24)14-7-5-13(19)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKIEZNRVUQTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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